molecular formula C20H28O2 B12690561 alpha-Retinoic acid CAS No. 52978-64-0

alpha-Retinoic acid

Cat. No.: B12690561
CAS No.: 52978-64-0
M. Wt: 300.4 g/mol
InChI Key: ILLYYNHLCANIBL-YCNIQYBTSA-N
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Description

Alpha-Retinoic acid, also known as all-trans-retinoic acid, is a metabolite of vitamin A. It plays a crucial role in various biological processes, including cell growth, differentiation, and embryonic development. This compound is widely used in dermatology for treating acne and other skin conditions, as well as in oncology for treating certain types of leukemia .

Preparation Methods

Alpha-Retinoic acid can be synthesized through several methods. One common synthetic route involves the oxidation of retinol (vitamin A) to retinal, followed by further oxidation to this compound. This process typically uses reagents such as potassium permanganate or chromium trioxide under controlled conditions . Industrial production methods often involve the use of bioerodible polymeric nanoparticles as carriers for this compound, enhancing its stability and bioavailability .

Chemical Reactions Analysis

Alpha-Retinoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

Alpha-Retinoic acid exerts its effects by binding to nuclear receptors known as retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors form heterodimers and bind to specific DNA sequences called retinoic acid response elements (RAREs), regulating the transcription of target genes. This process influences various cellular functions, including cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

Alpha-Retinoic acid is often compared with other retinoids, such as:

This compound is unique due to its high potency and specific binding to RARs, making it more effective in regulating gene expression and cellular functions .

Properties

CAS No.

52978-64-0

Molecular Formula

C20H28O2

Molecular Weight

300.4 g/mol

IUPAC Name

(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-2-en-1-yl)nona-2,4,6,8-tetraenoic acid

InChI

InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-12,14,18H,7,13H2,1-5H3,(H,21,22)/b9-6+,12-11+,15-8+,16-14+

InChI Key

ILLYYNHLCANIBL-YCNIQYBTSA-N

Isomeric SMILES

CC1=CCCC(C1/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C)(C)C

Canonical SMILES

CC1=CCCC(C1C=CC(=CC=CC(=CC(=O)O)C)C)(C)C

Origin of Product

United States

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